1,1,1-Tribromo-2,2,2-trichloroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77348-13-1 |

|---|---|

Molecular Formula |

C2Br3Cl3 |

Molecular Weight |

370.1 g/mol |

IUPAC Name |

1,1,1-tribromo-2,2,2-trichloroethane |

InChI |

InChI=1S/C2Br3Cl3/c3-1(4,5)2(6,7)8 |

InChI Key |

PDWNGQFXPKNXAV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Br)(Br)Br)(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,1,1-Tribromo-2,2,2-trichloroethane CAS number

An In-Depth Technical Guide to 1,1,1-Tribromo-2,2,2-trichloroethane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon. The content herein is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, synthesis, and key characteristics. Given the limited direct research on this specific molecule, this guide synthesizes available data and draws logical parallels from closely related and well-studied compounds, such as 1,1,1-trichloroethane, to provide a robust scientific profile.

Core Chemical Identity

This compound is a fully halogenated ethane derivative where one carbon atom is bonded to three bromine atoms and the other to three chlorine atoms. This substitution pattern results in a molecule with distinct chemical properties.

The primary Chemical Abstracts Service (CAS) number for this compound is 2431-46-1 .[1][2] An alternative CAS number, 77348-13-1, is also listed in some databases.[3]

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: Tribromotrichloroethane, 2,2,2-Trichlor-1,1,1-tribrom-ethan[1]

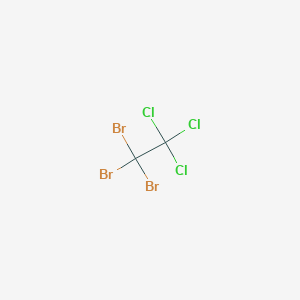

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are determined by its molecular structure and high degree of halogenation. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Weight | 370.08 g/mol | [1] |

| Canonical SMILES | C(C(Br)(Br)Br)(Cl)(Cl)Cl | [3] |

| InChI Key | PDWNGQFXPKNXAV-UHFFFAOYSA-N | [1][3] |

| XLogP3 | 4.4 | [4] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 8 | [3] |

Synthesis Pathway: Free Radical Halogenation

The synthesis of this compound can be achieved through the free-radical chlorination of 1,1,1-tribromoethane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, where the hydrogen atoms on the unsubstituted carbon are sequentially replaced by chlorine atoms.[5]

Overall Reaction:

CBr₃CH₃ + 3Cl₂ → CBr₃CCl₃ + 3HCl[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reaction completion and product purity, incorporating in-process checks.

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•) using ultraviolet (UV) light. This step is critical as the concentration of free radicals dictates the reaction rate.

-

Propagation (Stepwise Chlorination):

-

Step 2a (Formation of 1,1,1-tribromo-2-chloroethane): A chlorine radical abstracts a hydrogen atom from 1,1,1-tribromoethane, forming an alkyl radical. This radical then reacts with another molecule of Cl₂ to yield the monochlorinated product and a new chlorine radical, continuing the chain.[5]

-

Step 2b (Formation of 1,1,1-tribromo-2,2-dichloroethane): The process is repeated with the monochlorinated intermediate. The presence of the first chlorine atom influences the reactivity of the remaining C-H bonds.

-

Step 2c (Formation of this compound): The final propagation step involves the chlorination of the dichloro-intermediate to yield the desired product.[5] Monitoring the reaction mixture via gas chromatography (GC) at this stage is crucial to determine the endpoint.

-

-

Termination: The reaction is terminated when two radicals combine to form a stable molecule.[5] This can involve the combination of two chlorine radicals, two alkyl radicals, or an alkyl and a chlorine radical.

Caption: Free-radical chlorination of 1,1,1-tribromoethane.

Potential Applications and Scientific Context

While specific applications for this compound are not well-documented, its structural similarity to 1,1,1-trichloroethane (also known as methyl chloroform) allows for informed hypotheses regarding its potential uses.

1,1,1-trichloroethane was historically a widely used industrial solvent due to its excellent ability to dissolve many organic materials and its relatively low toxicity compared to other chlorinated hydrocarbons.[6] Its applications included:

-

Metal Degreasing and Cleaning: Removing oils and contaminants from metal parts.[7]

-

Electronics Industry: As a solvent for photoresists and for cleaning circuit boards.[6]

-

Adhesives and Coatings: Used as a solvent in the formulation of inks, paints, and adhesives.[6][7]

Given its highly halogenated and non-polar nature, this compound would likely exhibit powerful solvent properties. However, its high molecular weight and the presence of bromine atoms would make it denser and less volatile than 1,1,1-trichloroethane. It could potentially serve as a specialized solvent in niche applications or as an intermediate in the synthesis of other complex halogenated molecules. It is important to note that the use of such compounds is now highly regulated due to their ozone-depleting potential, as seen with the phase-out of 1,1,1-trichloroethane under the Montreal Protocol.[6]

Toxicological Profile and Handling Considerations

There is no specific toxicological data available for this compound. Therefore, it is imperative to handle this compound with the utmost caution, assuming it presents hazards similar to or greater than related haloalkanes. The toxicological profile of 1,1,1-trichloroethane serves as a critical reference point.

Key Potential Hazards (Extrapolated from 1,1,1-Trichloroethane):

-

Central Nervous System (CNS) Depression: Inhalation or ingestion of 1,1,1-trichloroethane is known to act as a CNS depressant.[6] Symptoms can include headache, nausea, dizziness, and impaired coordination.[8]

-

Hepatotoxicity (Liver Effects): Animal studies have consistently shown that exposure to 1,1,1-trichloroethane can lead to liver damage, including increased liver weight and cellular changes.[9] Case reports in humans exposed to high concentrations also suggest the potential for liver damage.[9]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 1,1,1-trichloroethane in Group 2A as a probable human carcinogen.[6]

Recommended Handling Protocols:

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Ignition Sources: While heavily halogenated alkanes are not highly flammable, they can decompose at high temperatures to produce toxic gases like phosgene.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., potassium, magnesium).[8]

Conclusion

This compound is a halogenated hydrocarbon with the CAS number 2431-46-1. While direct experimental data on its applications and toxicity is scarce, its properties can be inferred from its chemical structure and by comparison with the well-characterized analogue, 1,1,1-trichloroethane. Its synthesis via free-radical halogenation is a standard method for producing such compounds. Due to the potential for significant CNS and hepatic toxicity, as well as environmental concerns common to chlorinated solvents, this chemical must be handled with stringent safety protocols. Further research is needed to fully characterize its properties and potential utility.

References

-

This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 | Chemsrc. (2025, November 29). Retrieved from Chemsrc. [Link]

-

For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. (n.d.). Gauth. Retrieved from Gauthmath. [Link]

-

1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

1,1,1-Trichloroethane - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from NCBI. [Link]

-

Toxicological Profile for 1,1,1-Trichloroethane. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 | Chemsrc [chemsrc.com]

- 3. This compound | C2Br3Cl3 | CID 54184083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gauthmath.com [gauthmath.com]

- 6. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 7. 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

physical properties of 1,1,1-Tribromo-2,2,2-trichloroethane

An In-Depth Technical Guide to the Physical Properties of 1,1,1-Tribromo-2,2,2-trichloroethane

Abstract

This technical guide provides a comprehensive overview of the known and predicted (C₂Br₃Cl₃). As a fully halogenated ethane derivative, this compound presents unique characteristics, yet it is sparsely documented in publicly available experimental literature. This document, therefore, synthesizes available computational data with expert-driven predictions based on the well-understood principles of physical organic chemistry and data from analogous halogenated hydrocarbons. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physical nature. The guide covers its chemical identity, predicted physical state and solubility, a predictive analysis of its spectroscopic signatures, standardized protocols for its empirical characterization, and crucial safety and handling information derived from related compounds.

Chemical Identity and Computed Properties

This compound is a synthetic haloalkane where all hydrogen atoms of an ethane molecule have been substituted by bromine and chlorine atoms. Its identity is established by its structure and molecular formula. While experimental data is scarce, computational models provide valuable initial parameters.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 77348-13-1 | [1] |

| Molecular Formula | C₂Br₃Cl₃ | [1][2] |

| Molecular Weight | 370.1 g/mol | [1][3] |

| Canonical SMILES | C(C(Br)(Br)Br)(Cl)(Cl)Cl | [1] |

| InChIKey | PDWNGQFXPKNXAV-UHFFFAOYSA-N | [1][2] |

| Computed LogP | ~4.4 | [3] |

| Topological Polar Surface Area | 0 Ų | [1] |

The high LogP (octanol-water partition coefficient) value of approximately 4.4 strongly indicates that the molecule is highly lipophilic and hydrophobic, predicting very low solubility in water and high solubility in non-polar organic solvents.[3] The absence of any polar surface area further supports this prediction.

Predicted Physical State and Solubility

Due to the compound's high molecular weight and the substantial atomic mass of its halogen substituents, it is predicted to be a dense solid at standard temperature and pressure. Public databases currently lack experimentally determined values for its melting and boiling points.[4] This absence is likely due to a combination of the compound's specialized nature and potential thermal instability, a common trait among heavily halogenated alkanes which can dehalogenate at elevated temperatures.

-

Physical State: Predicted to be a dense, crystalline solid.

-

Solubility: Expected to be virtually insoluble in water.[5] High solubility is anticipated in non-polar organic solvents such as hydrocarbons (e.g., hexane), chlorinated solvents (e.g., dichloromethane), and ethers. Its solubility profile is comparable to other highly halogenated alkanes.[6][7]

Spectroscopic Characterization: A Predictive Analysis

Without published experimental spectra, we can reliably predict the key features of this compound's spectroscopic signature based on its molecular structure. This predictive approach is fundamental for identifying and characterizing the compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule contains no hydrogen atoms. Therefore, its proton NMR spectrum will exhibit no signals . The only peaks present would be from the deuterated solvent or the internal standard (e.g., TMS).[8]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals, corresponding to the two carbon atoms in unique chemical environments:

-

-CBr₃ Carbon: This carbon is bonded to three bromine atoms.

-

-CCl₃ Carbon: This carbon is bonded to three chlorine atoms.

Both signals are expected to be singlets due to the absence of attached protons. The -CCl₃ carbon signal is predicted to be further downfield (at a higher ppm value) than the -CBr₃ signal. This is because chlorine is more electronegative than bromine, resulting in a greater deshielding effect on the adjacent carbon nucleus.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of C-H stretching bands. The primary absorption bands of diagnostic value will be in the fingerprint region (<1000 cm⁻¹):

-

C-Cl Stretching: Strong, sharp absorptions are expected in the 800-600 cm⁻¹ range.

-

C-Br Stretching: Strong absorptions are predicted in the 680-515 cm⁻¹ range.

-

C-C Stretching: A weak absorption corresponding to the carbon-carbon single bond may be observed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide a definitive molecular weight and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A complex molecular ion peak cluster will be observed due to the multiple stable isotopes of both chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br). The precise pattern of this cluster is a powerful tool for confirming the elemental composition.

-

Fragmentation: The most likely fragmentation pathway is the cleavage of the C-C bond, which is the weakest bond in the molecule. This would result in two prominent fragment ions: [CBr₃]⁺ and [CCl₃]⁺. Each of these fragments would also exhibit a characteristic isotopic pattern.

Standardized Protocols for Physical Property Determination

To move from predictive to empirical data, rigorous and standardized experimental protocols are required. The following section outlines self-validating methodologies for the characterization of this compound.

Caption: Workflow for the comprehensive characterization of a chemical compound.

Protocol for Spectroscopic Analysis (GC-MS)

This protocol is adapted from standard methodologies for volatile halogenated compounds.[9]

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

GC Column: Employ a non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Program:

-

Set the initial oven temperature to 50°C and hold for 2 minutes.

-

Ramp the temperature at a rate of 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

MS Parameters:

-

Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Scan over a mass range of 50-500 m/z.

-

-

Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for molecular ion and fragmentation patterns, paying close attention to the isotopic clusters.

Protocol for Spectroscopic Analysis (¹³C NMR)

This protocol is based on standard NMR practices for small organic molecules.[9]

-

Sample Preparation: Dissolve approximately 30-50 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Run a proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).

-

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of 2.0 seconds.

-

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication and Fourier transform. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Analysis: Identify the two predicted singlet peaks and record their chemical shifts.

Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, all safety procedures must be based on data from structurally similar, highly halogenated alkanes like 1,1,1-trichloroethane and 1,1,2-trichloroethane.[10][11] These compounds are classified as hazardous, and similar precautions are warranted.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[11] All handling should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[10]

-

Health Hazards: Inhalation of related compounds can be harmful, acting as central nervous system depressants and causing irritation to the respiratory tract.[10][12] Skin contact may cause irritation, and absorption through the skin may be harmful.[11] Ingestion is presumed to be toxic.

-

Fire and Reactivity: The compound is not expected to be flammable. However, upon heating to decomposition, it can emit highly toxic and corrosive fumes of hydrogen chloride and hydrogen bromide.[10] It is critical to avoid contact with chemically active metals such as aluminum, magnesium, sodium, and potassium, as violent reactions can occur with halogenated alkanes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials, particularly strong bases and active metals.[5][10]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment, as halogenated hydrocarbons can be persistent and harmful to aquatic life.[13]

Synthesis and Potential Applications

The primary documented synthesis route for this class of compounds is through free-radical halogenation. This compound can be formed from 1,1,1-tribromoethane by substituting the remaining hydrogen atoms with chlorine via a reaction initiated by UV light.[14]

The applications for such a specialized molecule are likely limited. Its high density and non-polar nature could make it a candidate for use as a specialized solvent for dense, non-polar substances or as an intermediate in the synthesis of other complex halogenated molecules. However, its use is likely constrained by the same environmental concerns that led to the phasing out of many chlorofluorocarbons (CFCs) and other halogenated alkanes under the Montreal Protocol.[12][15]

Conclusion

This compound represents a molecule of significant academic interest due to its fully halogen-substituted structure. While a substantial body of experimental data is not yet available, this guide provides a robust framework for its understanding and future investigation. Through the synthesis of computational data, predictive chemical principles, and standardized analytical protocols, researchers are well-equipped to safely handle, characterize, and utilize this compound. The emphasis on predictive analysis underscores the power of foundational chemical knowledge in navigating areas where empirical data is sparse, ensuring both scientific integrity and operational safety.

References

-

PubChem. 1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606. Available from: [Link]

-

Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. Available from: [Link]

-

PubChem. This compound | C2Br3Cl3 | CID 54184083. Available from: [Link]

-

Chemsrc. 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1. Available from: [Link]

-

PubChem. 1,1,1-Tribromo-2,2-dichloroethane | C2HBr3Cl2 | CID 15737915. Available from: [Link]

-

IndiaMART. 1,1,1-Trichloroethane-2,2,2-d3. Available from: [Link]

-

Exposome-Explorer. 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

Wikipedia. 1,1,1-Trichloroethane. Available from: [Link]

-

National Center for Biotechnology Information. 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link]

-

PrepChem.com. Synthesis of 1,1,1-trichloroethane. Available from: [Link]

-

CAS Common Chemistry. 1,1,1-Trichloroethane. Available from: [Link]

-

ChemBK. 1,1,1-trichloroethane. Available from: [Link]

-

ChemBK. 1,1,2-Trichloroethane. Available from: [Link]

-

PubChem. 1,1,1-Tribromo-2-chloroethane | C2H2Br3Cl | CID 23510637. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,1,2-Trichloroethane. Available from: [Link]

-

Wikipedia. 1,1,1-Trichloro-2,2,2-trifluoroethane. Available from: [Link]

-

YouTube. NMR spectroscopy// NMR spectra of 1,1,2-tribromoethane// Organic chemistry B.SC. Final. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1,1-trichloroethane. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,1,1-Trichloroethane. Available from: [Link]

Sources

- 1. This compound | C2Br3Cl3 | CID 54184083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 | Chemsrc [chemsrc.com]

- 5. 1,1,1-TRICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 71-55-6 CAS MSDS (1,1,1-Trichloroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. gauthmath.com [gauthmath.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Tribromo-2,2,2-trichloroethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 1,1,1-tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃), a perhalogenated ethane derivative. Due to the limited availability of experimental data for this specific compound, this document synthesizes established chemical principles, computational predictions, and comparative data from analogous halogenated alkanes to offer a robust and insightful analysis for research and development applications.

Introduction

This compound is a fully halogenated hydrocarbon belonging to the ethane family, with the chemical formula C₂Br₃Cl₃.[1][2] In this molecule, one carbon atom is bonded to three bromine atoms, and the other is bonded to three chlorine atoms. Its systematic IUPAC name is this compound.[2] This compound is registered under the CAS number 2431-46-1.[1] The presence of a carbon-carbon single bond classifies it as an alkane derivative. The high degree of halogenation is expected to impart unique chemical and physical properties, including high density, low flammability, and significant reactivity under certain conditions. Understanding the molecular structure of this compound is fundamental to predicting its behavior in chemical reactions and its potential utility in various scientific and industrial applications.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a central carbon-carbon single bond. One carbon atom is substituted with three bromine atoms, forming a tribromomethyl (-CBr₃) group, while the second carbon atom is substituted with three chlorine atoms, creating a trichloromethyl (-CCl₃) group.

Geometric Configuration

The geometry around each carbon atom is predicted to be tetrahedral, consistent with sp³ hybridization. The presence of bulky halogen atoms (bromine being larger than chlorine) will likely lead to steric hindrance, which may cause distortions from the ideal tetrahedral bond angles of 109.5°. The C-C bond allows for free rotation, though the bulky halogen substituents may create a significant rotational barrier.

Predicted Bond Parameters

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C | ~1.54 - 1.56 | |

| C-Br | ~1.93 - 1.95 | Br-C-Br: ~108 - 111 |

| C-Cl | ~1.76 - 1.78 | Cl-C-Cl: ~108 - 111 |

| Br-C-C: ~108 - 111 | ||

| Cl-C-C: ~108 - 111 |

Note: These values are estimations based on computational chemistry and data from analogous compounds and should be confirmed by experimental analysis.

The following diagram illustrates the predicted molecular geometry:

Caption: Predicted 3D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through the free-radical halogenation of a suitable precursor. A plausible synthetic route involves the chlorination of 1,1,1-tribromoethane.

Reaction Pathway

The overall reaction is as follows:

C₂H₃Br₃ + 3Cl₂ → C₂Br₃Cl₃ + 3HCl

This reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Stepwise synthesis of this compound.

Experimental Protocol: A Conceptual Framework

While a specific, validated protocol for this synthesis is not widely published, a general procedure based on free-radical halogenation principles can be outlined.

Materials:

-

1,1,1-tribromoethane

-

Chlorine gas (Cl₂)

-

An inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity)

-

UV lamp or a chemical radical initiator (e.g., AIBN)

-

Reaction vessel equipped with a gas inlet, condenser, and stirrer

-

Neutralizing agent (e.g., aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Dissolve 1,1,1-tribromoethane in the inert solvent in the reaction vessel. The setup should be in a well-ventilated fume hood and shielded from ambient light.

-

Initiation: Begin stirring the solution and initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator.

-

Chlorination: Slowly bubble chlorine gas through the solution. The reaction is exothermic, so the temperature should be monitored and controlled, possibly with an ice bath.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of chlorinated intermediates and the final product.

-

Workup: Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Neutralization: Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove residual HCl and unreacted chlorine.

-

Purification: Separate the organic layer, dry it with a suitable drying agent, and then purify the product by fractional distillation. The significant differences in boiling points between the starting material, intermediates, and the final product should allow for effective separation.

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum is expected to show two distinct signals, one for the carbon atom bonded to the three bromine atoms (-CBr₃) and another for the carbon atom bonded to the three chlorine atoms (-CCl₃). The chemical shifts of these signals will be significantly influenced by the electronegativity and size of the attached halogens. The -CCl₃ carbon is expected to appear further downfield (at a higher ppm value) than the -CBr₃ carbon due to the higher electronegativity of chlorine.

-

¹H NMR: As there are no hydrogen atoms in the molecule, no signals would be observed in a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbon-halogen bonds.

| Bond | Predicted IR Absorption Range (cm⁻¹) |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 600 - 500 |

| C-C stretch | (Likely weak and in the fingerprint region) |

The absence of C-H stretching and bending vibrations would be a key feature of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound would be complex due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).

-

Molecular Ion Peak (M⁺): A cluster of peaks representing the molecular ion would be expected, with the specific pattern determined by the various combinations of bromine and chlorine isotopes. The most abundant peak in this cluster would correspond to the most probable combination of isotopes.

-

Fragmentation Pattern: Fragmentation is likely to occur at the C-C bond, leading to the formation of [CBr₃]⁺ and [CCl₃]⁺ fragment ions. The isotopic patterns of these fragments would also be characteristic. Cleavage of C-Br and C-Cl bonds would also contribute to the fragmentation pattern.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence of the numerous halogen substituents and the nature of the carbon-halogen and carbon-carbon bonds.

-

Nucleophilic Substitution: Perhalogenated alkanes are generally resistant to nucleophilic substitution reactions under normal conditions due to steric hindrance and the absence of a good leaving group in the form of a stable carbocation.

-

Radical Reactions: The C-Br bonds are weaker than the C-Cl bonds and are more susceptible to homolytic cleavage under UV light or high temperatures, potentially initiating radical reactions.

-

Reductive Dehalogenation: The compound may undergo reductive dehalogenation in the presence of reducing agents or certain metals.

-

Thermal Decomposition: At high temperatures, decomposition is expected, potentially leading to the formation of smaller halogenated molecules and carbon soot.

Potential Applications

While specific applications for this compound are not well-documented, its properties suggest potential uses in several areas:

-

Solvent: Its non-polar nature and high density could make it a useful solvent for specific chemical processes, particularly where a non-flammable, dense medium is required.

-

Intermediate in Organic Synthesis: It could serve as a building block in the synthesis of more complex organobromine and organochlorine compounds.

-

Reagent in Halogenation Reactions: Under appropriate conditions, it might act as a source of bromine or chlorine radicals.

-

High-Density Fluid: Its high molecular weight suggests it would be a dense liquid, which could be useful in density-based separation processes.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the toxicology of other polyhalogenated ethanes, it should be handled with caution.[3][4][5]

-

General Precautions: It is prudent to assume that this compound may be toxic if inhaled, ingested, or absorbed through the skin. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Potential Hazards: Polyhalogenated alkanes can have effects on the central nervous system, liver, and kidneys.[4] Long-term exposure to some chlorinated and brominated hydrocarbons has been linked to carcinogenicity in animal studies.[6]

-

Environmental Impact: Many polyhalogenated compounds are persistent in the environment and can bioaccumulate. Proper disposal in accordance with local regulations is essential.

Conclusion

This compound represents an interesting, though currently understudied, member of the perhalogenated ethane family. Its molecular structure, characterized by a high degree of halogenation and steric crowding, suggests a unique set of physical and chemical properties. While experimental data remains scarce, theoretical predictions and comparisons with analogous compounds provide a valuable framework for understanding its potential behavior and applications. Further experimental investigation into the synthesis, structure, and reactivity of this molecule is warranted to fully elucidate its properties and unlock its potential for scientific and industrial use.

References

-

Polyhalogenated Compounds. (n.d.). Unacademy. Retrieved January 8, 2026, from [Link]

- National Toxicology Program. (1994). NTP Renal Toxicity Studies of Selected Halogenated Ethanes Administered by Gavage to F344/N Rats. Environmental Health Perspectives, 102 Suppl 5(Suppl 5), 11–12.

- Lester, D., & Greenberg, L. A. (1950). Acute and chronic toxicity of some halogenated derivatives of methane and ethane.

-

Reactivity of haloalkanes in their reactions with the chlorine atom. (2001). ResearchGate. Retrieved January 8, 2026, from [Link]

-

14.8: Polyhalogenated Alkanes and Alkenes. (2021, July 31). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Klaunig, J. E., Ruch, R. J., & Pereira, M. A. (1986). Carcinogenicity of chlorinated methane and ethane compounds administered in drinking water to mice. Environmental health perspectives, 69, 89–95. [Link]

-

1,1,1-Tribromo-2,2-dichloroethane. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

1,1-dibromo-2,2,2-trichloroethane. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

What are chemical reactions associated with ethane?. (n.d.). CK-12 Foundation. Retrieved January 8, 2026, from [Link]

-

Free-radical halogenation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Draw the expected NMR spectra for 1,1,2-trichloroethane and assign the peak in the spectra. (n.d.). Study.com. Retrieved January 8, 2026, from [Link]

-

1,1,1-Tribromo-2-chloroethane. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Free Radical Halogenation. (2015, January 4). YouTube. Retrieved January 8, 2026, from [Link]

-

Ethane is more reactive than methane towards chlorination. Why?. (2017, August 28). Quora. Retrieved January 8, 2026, from [Link]

-

10.1 Free Radical Halogenation | Organic Chemistry. (2020, December 14). YouTube. Retrieved January 8, 2026, from [Link]

-

1H proton nmr spectrum of 1,1,1-trichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

lec#4 Halogenation of Ethane || free radical substitution reaction of ethane. (2024, November 8). YouTube. Retrieved January 8, 2026, from [Link]

-

Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. (2024, October 26). Save My Exams. Retrieved January 8, 2026, from [Link]

-

12.2: The Free-Radical Halogenation of Alkanes. (2022, July 11). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

1,1,1-Trichloroethane. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

mass spectrum of 1,1,1-trichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Infrared spectrum of 1,1,2-trichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C2Br3Cl3 | CID 54184083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyhalogenated Compounds [unacademy.com]

- 4. NTP Renal Toxicity Studies of Selected Halogenated Ethanes Administered by Gavage to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and chronic toxicity of some halogenated derivatives of methane and ethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenicity of chlorinated methane and ethane compounds administered in drinking water to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,1-tribromo-2,2,2-trichloroethane, a perhalogenated ethane derivative. The document details its fundamental chemical and physical properties, outlines a robust laboratory-scale synthesis protocol via Lewis acid-catalyzed halogen exchange, and explores its reactivity and potential applications in advanced organic synthesis. Emphasis is placed on the rationale behind synthetic choices and analytical validation, providing researchers and drug development professionals with a foundational understanding of this highly functionalized chemical entity. Safety protocols and handling considerations are also addressed to ensure safe and effective utilization in a research environment.

Introduction and Nomenclature

This compound is a unique halogenated organic compound in which a central carbon-carbon single bond is substituted with three bromine atoms on one carbon and three chlorine atoms on the other. This symmetric, yet electronically polarized, structure imparts specific reactivity, making it a subject of interest as a synthetic building block. Its high molecular weight and density are characteristic of polyhalogenated alkanes.

The primary identifier for this compound is its CAS Number: 2431-46-1 [1][2]. Due to its straightforward structure, its IUPAC name, this compound, is used almost exclusively.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are primarily dictated by its high molecular mass and the strong intermolecular van der Waals forces resulting from its numerous halogen atoms. While extensive experimental data is not widely published, key properties can be computed or inferred from its structure and comparison to similar compounds.

Table 1: Key Physicochemical Properties of C₂Br₃Cl₃

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂Br₃Cl₃ | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 2431-46-1 | [1][2] |

| Molecular Weight | 370.08 g/mol | [2] |

| Appearance | Expected to be a dense, colorless liquid or low-melting solid. | Inferred |

| Boiling Point | Significantly > 75°C | Inferred from 1,1,1-trichloroethane[4] |

| Melting Point | Significantly > -30°C | Inferred from 1,1,1-trichloroethane[4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | Inferred |

| Density | > 1.4 g/cm³ | Inferred |

Synthesis and Purification

The most logical and efficient synthesis of this compound is through a Lewis acid-catalyzed halogen exchange reaction . This method leverages a more accessible perhalogenated starting material, such as hexachloroethane, and exchanges a subset of the chlorine atoms for bromine. Aluminum bromide (AlBr₃) is an effective catalyst for this transformation.

Causality in Synthesis: The choice of a Lewis acid catalyst is critical. The aluminum atom in AlBr₃ is electron-deficient and coordinates with a chlorine atom on the hexachloroethane substrate. This coordination polarizes the C-Cl bond, weakening it and making the carbon atom susceptible to nucleophilic attack by a bromide ion (from AlBr₃ or another bromine source). The reaction proceeds until a thermodynamic equilibrium is reached, which can be controlled by reaction time and stoichiometry.

Caption: Synthesis of C₂Br₃Cl₃ via Halogen Exchange.

Protocol 1: Synthesis of this compound

-

Principle: This procedure describes the partial bromination of hexachloroethane using aluminum bromide as both a catalyst and a bromine source. The reaction must be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

-

Materials:

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous Aluminum Bromide (AlBr₃)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add hexachloroethane (1.0 eq) and anhydrous CCl₄.

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add anhydrous aluminum bromide (approx. 0.5-0.6 eq to target three bromine substitutions) in portions. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a sustained reflux. Monitor the reaction progress by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) by periodically quenching small aliquots in water and extracting with a solvent.

-

Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice to quench the AlBr₃ catalyst.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

-

Purification: The crude product will likely be a mixture of various bromochloroethanes. Purification can be achieved by fractional distillation under reduced pressure, separating the components based on their different boiling points.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the relative weakness of the C-C and C-Br bonds compared to the C-Cl bond.

1. Radical Generation: The most significant synthetic application stems from its ability to act as a precursor to trihalomethyl radicals under thermal or photochemical conditions. The C-C bond can cleave homolytically to generate a tribromomethyl radical (•CBr₃) and a trichloromethyl radical (•CCl₃). This makes it a valuable reagent in radical addition reactions.

Mechanism Spotlight: Radical Addition to Alkenes

In the presence of a radical initiator (e.g., AIBN) or UV light, C₂Br₃Cl₃ can add across a double bond. The more reactive •CBr₃ radical typically initiates the process. This provides a powerful method for the simultaneous introduction of two different trihalomethyl groups onto an organic scaffold, a strategy often employed in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity.

Caption: General Mechanism for Radical Addition to an Alkene.

2. Relevance to Drug Development: While not a therapeutic agent itself, C₂Br₃Cl₃ serves as a specialized building block. The incorporation of trihalomethyl groups is a validated strategy in drug design. For example, the -CF₃ group is a well-known bioisostere for other functional groups and can enhance metabolic stability. The -CBr₃ and -CCl₃ groups, while less common, can similarly be used to add bulk and increase lipophilicity, potentially improving a drug candidate's ability to cross cell membranes. This reagent offers a direct route to install these motifs.

Analytical Validation Workflow

Confirming the identity and purity of synthesized this compound is essential. A multi-technique approach ensures a self-validating system.

Caption: Workflow for Analytical Validation of C₂Br₃Cl₃.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool to assess purity and confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern due to the presence of multiple bromine and chlorine atoms.

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to be simple, showing two distinct signals for the -CBr₃ and -CCl₃ carbons.

-

FT-IR Spectroscopy: The infrared spectrum will be dominated by strong C-Br and C-Cl stretching vibrations. Crucially, it will confirm the absence of C-H stretches, verifying the perhalogenated nature of the product.

Safety and Handling

As with all polyhalogenated compounds, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions, based on analogous compounds like 1,1,1-trichloroethane and other haloalkanes, should be strictly followed[5][6][7].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Use a standard laboratory coat. Ensure no skin is exposed.

-

-

Handling:

-

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from strong bases, reactive metals (e.g., aluminum, magnesium), and high temperatures, which could cause decomposition.

-

-

Toxicity:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical reagent with defined synthetic utility, particularly in the field of radical chemistry. Its preparation via halogen exchange from hexachloroethane is a feasible laboratory procedure, provided strict anhydrous conditions are maintained. For researchers in organic synthesis and drug discovery, its value lies in its capacity to serve as a dense, compact source for introducing both tribromomethyl and trichloromethyl groups into complex molecular architectures. Adherence to rigorous safety protocols is essential for its handling and use.

References

-

1,1,2-Tribromo-1,2,2-trichloroethane - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

Unit 10 Haloalkanes And Haloarenes - SATHEE ICAR. IIT Kanpur. [Link]

-

Haloalkanes and Haloarenes - NCERT. National Council of Educational Research and Training. [Link]

-

1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1. Chemsrc. [Link]

-

1,1,1-Tribromo-2,2-dichloroethane | C2HBr3Cl2 | CID 15737915 - PubChem. National Center for Biotechnology Information. [Link]

-

Haloalkanes and Haloarenes | Unacademy. Unacademy. [Link]

-

Electrophilic halogen exchange between Lewis acids and transition-metal perfluoroalkyl complexes. ACS Publications. [Link]

-

halogen exchange reaction: Topics by Science.gov. Science.gov. [Link]

-

Bruice - Organic Chemistry 8th Edition - Chapter 10. Pearson. [Link]

-

Reactivity-Selectivity Principle (Part 1) - Organic Chemistry 101. YouTube. [Link]

-

Toxicological Profile for 1,1,1-Trichloroethane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Trichloroethylene - Wikipedia. Wikipedia. [Link]

-

1,1,1-Trichloroethane - Wikipedia. Wikipedia. [Link]

Sources

- 1. 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C2Br3Cl3 | CID 54184083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. isotope.com [isotope.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

solubility of 1,1,1-Tribromo-2,2,2-trichloroethane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1,1-Tribromo-2,2,2-trichloroethane in Organic Solvents

Introduction

This compound (C₂Br₃Cl₃) is a fully halogenated hydrocarbon, a class of compounds with unique physicochemical properties.[1] Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from its use as a reagent in organic synthesis to its potential role as a dense, non-aqueous phase liquid (DNAPL) in environmental science. Furthermore, for drug development professionals, comprehending the behavior of halogenated compounds can inform the design of novel therapeutics and the selection of appropriate formulation and purification solvents.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, offers qualitative predictions, and presents a detailed, field-proven experimental protocol for accurate quantitative determination.

Core Principles: Physicochemical Properties and Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular properties.

Molecular Structure and Polarity: this compound is a non-polar molecule. Although the individual carbon-bromine and carbon-chlorine bonds are polar due to the high electronegativity of the halogen atoms, the symmetrical arrangement of these atoms around the carbon-carbon single bond results in a cancellation of the individual bond dipoles. This leads to a molecule with a very low overall molecular dipole moment.

Intermolecular Forces: The primary intermolecular forces at play for halogenated alkanes are van der Waals forces, specifically London dispersion forces.[2][3][4] These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. The strength of these forces increases with the number of electrons and the surface area of the molecule.[3][4] Given its high molecular weight (370.08 g/mol ) and the presence of numerous electrons in the bromine and chlorine atoms, this compound is expected to exhibit significant London dispersion forces.[1][5]

Solubility Prediction: Based on these properties, this compound is predicted to be:

-

Highly soluble in non-polar and weakly polar aprotic solvents where the primary intermolecular interactions are also London dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[3]

-

Sparingly soluble in highly polar solvents, especially polar protic solvents like water and short-chain alcohols. The strong hydrogen bonding network in these solvents is difficult to disrupt by the non-polar solute molecules, making dissolution energetically unfavorable.[3][4]

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by solvent class. For precise quantitative data, experimental determination is essential.

| Solvent Class | Specific Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Non-Polar | Hexane | C₆H₁₄ | Non-Polar | Highly Soluble |

| Toluene | C₇H₈ | Non-Polar | Highly Soluble | |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Highly Soluble | |

| Weakly Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Soluble | |

| Chloroform | CHCl₃ | Weakly Polar | Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Sparingly Soluble | |

| Polar Protic | Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Very Sparingly Soluble |

Experimental Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound.[6] This method ensures the solvent is fully saturated with the solute, and the resulting concentration represents the true solubility at a given temperature.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol: Shake-Flask Method

1. Preparation of Saturated Solutions:

-

Rationale: Adding an excess of the solid solute ensures that the solvent becomes fully saturated, and that equilibrium is established between the dissolved and undissolved states.

-

Procedure:

-

Into several glass vials with PTFE-lined screw caps, add a pre-determined amount of this compound that is in excess of its estimated solubility. A 5-fold excess is a good starting point.[7]

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

2. Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is crucial for accurate solubility measurement. Agitation increases the surface area of the solid, accelerating the dissolution process, while constant temperature ensures the final measurement is for a defined state. The time required to reach equilibrium can vary significantly.[7]

-

Procedure:

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a prolonged period. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure equilibrium is reached.[6]

-

To validate that equilibrium has been achieved, sample the vials at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.[7]

-

3. Sample Preparation for Analysis:

-

Rationale: It is critical to separate the saturated solution (supernatant) from the excess undissolved solid without altering the equilibrium (e.g., by temperature changes). Filtration removes any fine solid particles that could artificially inflate the measured concentration.

-

Procedure:

-

After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled environment to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any suspended microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis of Saturated Solutions

Once the saturated solution is prepared, a reliable analytical method is required to determine the concentration of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two common and powerful techniques.

Decision Diagram for Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical technique.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile halogenated compounds.[8]

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum for positive identification and quantification.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

-

Procedure:

-

Calibration: Prepare a series of calibration standards of this compound in the same solvent used for the dilution of the saturated samples.

-

Analysis: Inject the calibration standards and the diluted samples into the GC-MS.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples.

-

Final Calculation: Account for the dilution factor to calculate the final solubility in the original solvent.

-

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be used if the compound has a suitable UV chromophore and is soluble in the mobile phase.

-

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the two phases. A UV detector measures the absorbance of the compound as it elutes from the column.

-

Instrumentation: An HPLC system with a suitable column (e.g., C18) and a UV-Vis detector.

-

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with a UV-Vis spectrophotometer.

-

Calibration: Prepare and run a series of calibration standards.

-

Analysis: Inject the diluted samples and standards into the HPLC system.

-

Quantification: Create a calibration curve and calculate the concentration in the same manner as described for GC-MS.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with the utmost attention to safety.

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9]

-

Toxicity: While specific toxicity data for this compound is limited, related halogenated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin.[9][10] Assume the compound is hazardous and take appropriate precautions.

-

Disposal: Dispose of all waste, including unused compound and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide provides a robust framework for understanding and determining the . By combining the theoretical principles of molecular interactions with the practical, detailed methodology of the Shake-Flask method and subsequent quantitative analysis, researchers can confidently generate the high-quality, reliable solubility data essential for their work. The protocols and principles outlined herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for producing accurate and reproducible results.

References

-

Title: Haloalkanes Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

-

Title: Haloalkanes and Haloarenes Source: National Council of Educational Research and Training (NCERT) URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL: [Link]

-

Title: an introduction to halogenoalkanes (haloalkanes) Source: Chemguide URL: [Link]

-

Title: Alkane Source: Wikipedia URL: [Link]

-

Title: What types of intermolecular forces are found in molecular halogens? Source: Homework.Study.com URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: LCGC North America URL: [Link]

-

Title: Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature - Communications Chemistry URL: [Link]

-

Title: Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction Source: ResearchGate URL: [Link]

-

Title: 1,1,1-Tribromo-2,2-dichloroethane Source: PubChem URL: [Link]

-

Title: GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater Source: UNT Digital Library URL: [Link]

-

Title: 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 Source: Chemsrc URL: [Link]

-

Title: 1,1-dibromo-2,2,2-trichloroethane Source: NIST WebBook URL: [Link]

-

Title: 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET Source: Exposome-Explorer URL: [Link]

-

Title: Analysis of volatile halogen compounds in water Source: Agilent URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Source: MIT Open Access Articles URL: [Link]

-

Title: 1,1,2-Tribromo-1,2,2-trichloroethane Source: PubChem URL: [Link]

-

Title: Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: 1,1,1-Trichloroethane Source: Wikipedia URL: [Link]

-

Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: Environmental Sciences Europe URL: [Link]

-

Title: Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water Source: ChemRxiv URL: [Link]

-

Title: 1,1,2-Trichloroethane Source: PubChem URL: [Link]

-

Title: Identifying and Quantitating Compounds Using HPLC Source: Waters Corporation URL: [Link]

-

Title: HPLC UV detection Source: Element Lab Solutions URL: [Link]

Sources

- 1. This compound | C2Br3Cl3 | CID 54184083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 3. ncert.nic.in [ncert.nic.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Page loading... [guidechem.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Tribromo-2,2,2-trichloroethane

Introduction

1,1,1-Tribromo-2,2,2-trichloroethane is a mixed halogenated ethane molecule of significant interest in theoretical and synthetic chemistry. Its unique structure, with one carbon atom fully substituted with bromine and the other with chlorine, imparts distinct electronic and steric properties. Understanding the fundamental physicochemical characteristics of this compound, such as its boiling and melting points, is crucial for its synthesis, purification, handling, and potential application in various fields, including materials science and as a synthetic intermediate.

This technical guide provides a comprehensive overview of the known and expected physicochemical properties of this compound. Due to a lack of experimentally determined data for its boiling and melting points in publicly available literature, this document also presents a detailed analysis of related compounds to establish a scientifically grounded estimation. Furthermore, we provide standardized, field-proven protocols for the experimental determination of these critical properties, ensuring researchers can validate these characteristics in a laboratory setting.

Physicochemical Properties of this compound

A summary of the available and computed properties of this compound is presented below. It is critical to note the absence of experimentally verified melting and boiling points.

| Property | Value | Source |

| Molecular Formula | C₂Br₃Cl₃ | PubChem[1] |

| Molecular Weight | 370.09 g/mol | ChemSrc[2] |

| CAS Number | 2431-46-1 | Guidechem[3] |

| Boiling Point | Not Available | ChemSrc[2] |

| Melting Point | Not Available | ChemSrc[2] |

| Computed LogP | 4.195 | ChemSrc[2] |

Discussion and Estimation of Boiling and Melting Points

The absence of experimental data necessitates an estimation based on the trends observed in analogous halogenated ethanes. The boiling and melting points of a substance are primarily influenced by the strength of its intermolecular forces (van der Waals forces, dipole-dipole interactions) and its molecular symmetry, which affects crystal packing.

To provide a reasonable estimation, we can analyze the properties of related symmetrical and asymmetrical haloethanes:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.40 | -33 to -30 | 74-76[4][5] |

| 1,1,1-Tribromoethane | C₂H₃Br₃ | 266.76 | 30[2] | 187-190 |

| Hexachloroethane | C₂Cl₆ | 236.74 | 183-185 (sublimes) | 185[3][6] |

| Hexabromoethane | C₂Br₆ | 503.45 | 148-160 | 200-215 (decomposes)[7][8] |

| This compound | C₂Br₃Cl₃ | 370.09 | Estimated: 80 - 110 | Estimated: >190 |

Analysis:

-

Boiling Point: The boiling point generally increases with molecular weight due to stronger London dispersion forces. Comparing 1,1,1-trichloroethane (133.40 g/mol , BP 74-76 °C) and 1,1,1-tribromoethane (266.76 g/mol , BP 187-190 °C)[4], the substitution of hydrogen with the much heavier bromine atoms significantly raises the boiling point. Hexachloroethane (236.74 g/mol ) sublimes at 185 °C[3][6], and hexabromoethane (503.45 g/mol ) boils around 200-215 °C[7][8]. Given that this compound has a molecular weight of 370.09 g/mol , its boiling point is expected to be higher than that of hexachloroethane and likely in the range of or slightly above 1,1,1-tribromoethane, thus an estimation of >190 °C is reasonable.

-

Melting Point: The melting point is more sensitive to molecular symmetry and how well the molecules pack into a crystal lattice. Hexachloroethane has a high melting point (sublimes at 185 °C) due to its symmetrical structure, which allows for efficient packing[3][6]. Hexabromoethane also has a high melting point (148-160 °C)[7][8]. The target molecule, this compound, is less symmetrical than its hexahalo- counterparts. This reduced symmetry would likely lead to less efficient crystal packing, resulting in a lower melting point than both hexachloroethane and hexabromoethane. Therefore, a melting point in the range of 80-110 °C is a plausible estimate.

Proposed Synthesis Route

A plausible method for the synthesis of this compound is through the free-radical halogenation of a suitable precursor. A logical starting material would be 1,1,1-tribromoethane, which can be subjected to chlorination.

Reaction: CBr₃CH₃ + 3Cl₂ --(UV light)--> CBr₃CCl₃ + 3HCl

This reaction proceeds via a free-radical chain mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then propagate the chain reaction by abstracting hydrogen atoms from 1,1,1-tribromoethane, followed by the reaction of the resulting ethyl radical with molecular chlorine. The process is repeated until all three hydrogen atoms are substituted.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the melting and boiling points of a novel or uncharacterized compound like this compound.

Melting Point Determination: Capillary Method

This method is the most common and is recognized by various pharmacopeias for its accuracy.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly purified (e.g., by recrystallization or sublimation) and completely dry. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-4 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This will save time during the accurate determination.

-

Accurate Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample and heat at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

-

Replicates: Perform at least two more measurements to ensure consistency.

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Boiling Point Determination: Micro-Boiling Point (Thiele Tube) Method

This method is suitable when only a small amount of the liquid sample is available.

Methodology:

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Recording: Stop heating and allow the apparatus to cool. The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Caption: Micro-Boiling Point Determination using a Thiele Tube.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the precautions appropriate for polyhalogenated alkanes, which are often toxic and environmentally persistent.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Incompatibilities: Avoid contact with strong bases, reactive metals (like aluminum or magnesium), and strong oxidizing agents.

-

Disposal: Dispose of waste as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents an interesting, yet undercharacterized, member of the haloalkane family. This guide has synthesized the available information and provided a robust framework for its further study. While the boiling and melting points remain to be experimentally determined, the provided estimations, based on the analysis of analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols herein described provide a clear path for the empirical validation of these fundamental properties, which is a critical step towards unlocking the potential of this and other novel halogenated compounds.

References

-

Chemeo. hexabromoethane. [Link]

-

Ataman Kimya. 1,1,1-TRIBROMOETHANE. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. 1,1,1-tribromo-2,2,2-trichloro-ethane. [Link]

-

Wikipedia. 1,1,1-Trichloroethane. [Link]

-

Wikipedia. Hexachloroethane. [Link]

-

OSHA. HEXACHLOROETHANE. [Link]

-

CAS Common Chemistry. Hexachloroethane. [Link]

-

CAS Common Chemistry. 1,1,1-Trichloroethane. [Link]

Sources

- 1. 1,1,1-Trichloroethane CAS#: 71-55-6 [m.chemicalbook.com]

- 2. 1,1,1-Tribromoethane - Wikipedia [en.wikipedia.org]

- 3. Hexachloroethane - Wikipedia [en.wikipedia.org]

- 4. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. hexabromoethane [chemister.ru]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Safe Handling of 1,1,1-Tribromo-2,2,2-trichloroethane

For Researchers, Scientists, and Drug Development Professionals